7-Dehydrocholesterol acetate

Description

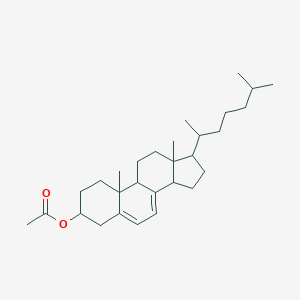

Structure

2D Structure

Propriétés

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGNVBRAISEVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059-86-5 | |

| Record name | Cholesta-5, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Metabolic Pathways of 7 Dehydrocholesterol Acetate

De Novo Biosynthesis from Acetate (B1210297) Precursors

The de novo synthesis of sterols is an ancient and highly conserved metabolic pathway. acs.org It begins with the assembly of a complex carbon skeleton from basic acetate units, a process that occurs in the cytoplasm and endoplasmic reticulum of the cell. basicmedicalkey.com

The journey from acetate to 7-DHC begins with the Mevalonate (B85504) (MVA) pathway. mdpi.comscitechnol.com This pathway is a critical metabolic route that produces isoprenoids, a diverse class of molecules. The initial steps involve the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). basicmedicalkey.com The enzyme HMG-CoA reductase then catalyzes the conversion of HMG-CoA to mevalonate, a reaction that serves as the primary rate-limiting and regulatory step of the entire cholesterol biosynthesis pathway. basicmedicalkey.comnih.gov

Following its synthesis, mevalonate is converted into the five-carbon isoprene (B109036) unit, isopentenyl pyrophosphate (IPP). basicmedicalkey.com IPP and its isomer, dimethylallyl pyrophosphate (DMPP), are the fundamental building blocks for a vast array of molecules. Through a series of condensation reactions, these C5 units are assembled into the C15 molecule, farnesyl pyrophosphate (FPP). basicmedicalkey.com

Two molecules of farnesyl pyrophosphate are joined head-to-tail by the enzyme squalene (B77637) synthase to form the C30 linear hydrocarbon, squalene. basicmedicalkey.com The next critical step is the cyclization of squalene to form the first sterol, lanosterol (B1674476). This reaction is initiated by squalene monooxygenase, which introduces an epoxide across the C2-C3 double bond of squalene. basicmedicalkey.com The resulting squalene-2,3-epoxide is then cyclized by lanosterol synthase into the tetracyclic sterol structure of lanosterol. washington.edu

From lanosterol, a series of approximately 19 subsequent enzymatic reactions, including demethylations and isomerizations, are required to produce cholesterol. basicmedicalkey.com These transformations occur through two major parallel routes: the Bloch pathway and the Kandutsch-Russell pathway. acs.orgwashington.edu 7-DHC is a key intermediate in the latter.

Intermediacy in Cholesterol Biosynthesis Pathways

The conversion of lanosterol to cholesterol is not a single linear path but a web of reactions. The choice between the Bloch and Kandutsch-Russell pathways is determined by the timing of the reduction of a double bond in the sterol side chain. acs.orgwashington.edu

The Kandutsch-Russell pathway is distinguished by the early reduction of the C24 double bond in the side chain of lanosterol or its immediate derivatives. acs.orgwashington.edu This pathway proceeds through intermediates with a saturated side chain, eventually leading to the formation of lathosterol. ontosight.ai Lathosterol is then converted to 7-Dehydrocholesterol (B119134). ontosight.ai This pathway is particularly significant in specific tissues, such as the brain and preputial glands. ontosight.aielifesciences.org The final step in this pathway is the conversion of 7-DHC to cholesterol. ontosight.airesearchgate.net

| Pathway | Key Feature | Primary Precursor to 7-DHC | Key Intermediates |

|---|---|---|---|

| Kandutsch-Russell Pathway | Early reduction of the C24 double bond | Lathosterol | Lanosterol, Dihydrolanosterol |

| Bloch Pathway | Late reduction of the C24 double bond | Desmosterol (B1670304) | Zymosterol, 7-Dehydrodesmosterol (B141393) |

The terminal step in the Kandutsch-Russell pathway is the reduction of the C7-C8 double bond of 7-Dehydrocholesterol to form cholesterol. nih.govnih.gov This crucial reaction is catalyzed by the enzyme 7-Dehydrocholesterol reductase (DHCR7). medlineplus.govcloud-clone.com DHCR7 is an integral membrane protein located in the endoplasmic reticulum. nih.gov The enzyme can also metabolize 7-dehydrodesmosterol to desmosterol in the Bloch pathway. uniprot.org The essential nature of DHCR7 is highlighted by the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), which results from mutations in the DHCR7 gene. medlineplus.govontosight.ai This condition leads to a deficiency in cholesterol and a toxic accumulation of 7-DHC. medlineplus.govbasicmedicalkey.com

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| 7-Dehydrocholesterol reductase | DHCR7 | Catalyzes the final step of the Kandutsch-Russell pathway | 7-Dehydrocholesterol | Cholesterol |

Metabolic flux analysis using isotopic labeling has provided significant insights into the dynamics of cholesterol biosynthesis. elifesciences.orgnih.gov These studies have revealed that the utilization of the Bloch versus the Kandutsch-Russell pathway is highly dependent on the specific tissue and cell type.

In vivo studies in mice have shown that in the liver, approximately half of the sterol flux proceeds through the Bloch pathway, while the other half uses a modified Kandutsch-Russell pathway. elifesciences.orgnih.gov In contrast, tissues like the preputial gland predominantly use the Kandutsch-Russell pathway. elifesciences.orgnih.gov The brain, which has very low levels of the enzyme DHCR24 (responsible for side-chain reduction in the Bloch pathway), was predicted to primarily use the Bloch pathway, but flux analysis has shown robust labeling of 7-DHC, indicating a crossover from the Bloch to the Kandutsch-Russell pathway. elifesciences.org

Metabolic Fate of Acetylated Derivatives

7-Dehydrocholesterol acetate (7-DHC acetate) is the acetylated form of 7-dehydrocholesterol (7-DHC), a crucial precursor in the biosynthesis of both cholesterol and vitamin D3. hmdb.ca The addition of an acetyl group enhances the compound's stability and its solubility in organic solvents, which is advantageous for research and formulation purposes. The metabolic fate of 7-DHC acetate is primarily dictated by the enzymatic processes that can act upon its ester linkage and its subsequent conversion into biologically significant molecules.

The primary metabolic step for this compound is its conversion back to 7-dehydrocholesterol through deacetylation. This hydrolysis reaction is catalyzed by esterase enzymes. While specific esterases that act on 7-DHC acetate are not extensively detailed in all literature, arylacetamide deacetylase (AADAC), a microsomal serine esterase found mainly in the liver and intestine, is known to be involved in the deacetylation of various compounds and plays a role in lipid metabolism. researchgate.net In engineered Saccharomyces cerevisiae, the deacetylation of sterol acetates is a recognized step in sterol metabolism. researchgate.net

Once de-acetylated to 7-dehydrocholesterol, the molecule can enter two major metabolic pathways:

Cholesterol Synthesis : 7-dehydrocholesterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway. elifesciences.org The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHC to form cholesterol. researchgate.netbasicmedicalkey.com The efficiency of this conversion is critical, and defects in the DHCR7 enzyme lead to the accumulation of 7-DHC, a hallmark of Smith-Lemli-Opitz syndrome (SLOS). basicmedicalkey.comnih.govnih.gov

Vitamin D3 Synthesis : In the skin, 7-dehydrocholesterol serves as the provitamin D3. wikipedia.org Upon exposure to ultraviolet B (UVB) radiation (290-320 nm), the B-ring of 7-DHC undergoes photolysis to form previtamin D3. wikipedia.orgresearchgate.net This intermediate then undergoes a temperature-dependent thermal isomerization to become vitamin D3 (cholecalciferol). researchgate.net 7-DHC acetate itself can also act as a direct precursor in this photochemical process, being converted to previtamin D3-3-acetate, which subsequently isomerizes. researchgate.net

Beyond these primary pathways, 7-DHC can undergo other transformations. The cytochrome P450 enzyme P450scc (CYP11A1) can cleave the side chain of 7-DHC to produce 7-dehydropregnenolone (7-DHP), initiating a novel steroidogenic pathway. nih.govresearchgate.net Additionally, 7-DHC is highly susceptible to oxidation and can be converted to 7-ketocholesterol (B24107) by the enzyme P450 7A1. nih.gov

The metabolic processing of acetylated derivatives is a key control point. Studies in yeast suggest that a cycle of acetylation and deacetylation can control the export of sterols from the cell, indicating that this modification is not just a passive state but an active part of sterol trafficking. researchgate.net

Research Findings on Metabolic Conversion

| Substrate | Enzyme/Process | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Esterases (e.g., AADAC) | 7-Dehydrocholesterol | Deacetylation is the initial step to release the active 7-DHC molecule for further metabolism. | researchgate.net |

| 7-Dehydrocholesterol | 7-Dehydrocholesterol Reductase (DHCR7) | Cholesterol | This is the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis. | researchgate.netbasicmedicalkey.com |

| This compound / 7-Dehydrocholesterol | UVB Radiation (in skin) | Previtamin D3 acetate / Previtamin D3 | Photochemical conversion is the initiating event in vitamin D3 synthesis. | researchgate.net |

| 7-Dehydrocholesterol | Cytochrome P450scc (CYP11A1) | 7-Dehydropregnenolone (7-DHP) | Demonstrates an alternative steroidogenic pathway starting from 7-DHC. The reaction kinetics are comparable to the conversion of cholesterol to pregnenolone. | nih.govresearchgate.net |

| 7-Dehydrocholesterol | Cytochrome P450 7A1 (CYP7A1) | 7-Ketocholesterol | Reveals a pathway for the formation of a bioactive oxysterol directly from 7-DHC, which may be relevant in conditions like SLOS. | nih.gov |

Enzymatic Transformations and Molecular Mechanisms Involving 7 Dehydrocholesterol Acetate

Substrate Specificity and Catalysis by Sterol-Modifying Enzymes

The enzymatic reduction of the C7-C8 double bond in the B-ring of 7-dehydrocholesterol (B119134) is a critical step in cholesterol biosynthesis, catalyzed by 7-dehydrocholesterol reductase (DHCR7). The specificity of this enzyme is not absolute, allowing it to act on other structurally similar sterols, which provides a basis for comparative studies.

DHCR7 Catalysis and its Biological Implications

7-Dehydrocholesterol reductase (DHCR7) is the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. nih.govnih.gov Its primary function is to catalyze the NADPH-dependent reduction of the Δ7 double bond of 7-dehydrocholesterol to produce cholesterol. nih.gov This reaction is essential for maintaining cellular cholesterol homeostasis.

The biological significance of DHCR7 catalysis is profoundly highlighted by the genetic disorder Smith-Lemli-Opitz syndrome (SLOS). nih.gov SLOS is caused by mutations in the DHCR7 gene, leading to deficient or non-functional DHCR7 enzyme. jci.org This deficiency disrupts the final step of cholesterol synthesis, resulting in abnormally low levels of cholesterol and a toxic accumulation of the substrate, 7-dehydrocholesterol, in tissues and plasma. nih.govjci.org The resulting sterol imbalance is responsible for the severe developmental and physiological abnormalities characteristic of the syndrome. nih.gov Furthermore, cholesterol itself acts as a feedback regulator, accelerating the proteasomal degradation of the DHCR7 protein, which in turn allows 7-DHC to be available for other pathways, such as vitamin D synthesis. nih.gov

Comparative Enzymatic Reduction Studies with Analogues (e.g., Ergosterol (B1671047) Acetate)

The substrate specificity of DHCR7 has been explored through comparative studies with sterol analogues, most notably ergosterol, the primary sterol in fungi. nih.govwikipedia.org Ergosterol is structurally similar to 7-dehydrocholesterol but differs in its side chain. Research has confirmed that ergosterol is a viable substrate for mammalian DHCR7, which reduces it to brassicasterol. nih.govresearchgate.net This reaction is often utilized in laboratory assays to measure DHCR7 activity, as neither ergosterol nor brassicasterol are typically present in mammalian cells, simplifying the detection of enzymatic conversion. nih.gov

However, the efficiency of the reduction varies. Studies using rat liver preparations have shown that the reduction of ergosterol by DHCR7 is significantly lower—by as much as 75%—compared to the reduction of the enzyme's primary substrate, 7-dehydrocholesterol. researchgate.net Competition assays have further demonstrated that 7-DHC has a higher affinity for the active site of DHCR7, as it can effectively inhibit the conversion of ergosterol to brassicasterol. nih.gov These comparative analyses underscore the preference of DHCR7 for its endogenous substrate while highlighting its capacity to metabolize structurally related dietary or xenobiotic sterols.

| Substrate | Product | Relative Enzyme Affinity/Activity | Source |

|---|---|---|---|

| 7-Dehydrocholesterol (7-DHC) | Cholesterol | High (Endogenous Substrate) | nih.gov |

| Ergosterol | Brassicasterol | Lower than 7-DHC; used as an assay substrate | nih.govresearchgate.net |

| 7-Dehydrodesmosterol (B141393) | Desmosterol (B1670304) | Confirmed Substrate | nih.gov |

| Lathosterol | Not Reduced | The C5-C6 double bond is required for reduction | researchgate.net |

Oxidative Enzymatic Conversions of 7-Dehydrocholesterol

In addition to its role as a cholesterol precursor, 7-dehydrocholesterol is a substrate for various oxidative enzymes, particularly members of the cytochrome P450 (P450) superfamily. These enzymatic reactions lead to the formation of a diverse range of oxysterols, which are oxidized derivatives of sterols with significant biological activities.

Cytochrome P450-Mediated Oxidation of 7-Dehydrocholesterol (e.g., P450 7A1)

Several cytochrome P450 enzymes have been shown to oxidize 7-dehydrocholesterol. The most prominent of these is cytochrome P450 7A1 (CYP7A1), which is the rate-limiting enzyme in the classic bile acid synthesis pathway. While its primary substrate is cholesterol, CYP7A1 also efficiently catalyzes the conversion of 7-dehydrocholesterol to 7-ketocholesterol (B24107). This conversion has been demonstrated in human liver microsomes and with recombinant human P450 7A1. The enzymatic reaction is a direct oxidation of the 7,8-olefin, with cholesterol 7,8-epoxide being formed as only a minor byproduct. This pathway becomes particularly relevant in conditions where 7-DHC levels are elevated, such as in SLOS.

Other P450 enzymes also metabolize 7-DHC. Cytochrome P450 46A1 (CYP46A1), primarily expressed in the brain, oxidizes 7-DHC to produce 24-hydroxy-7-dehydrocholesterol and 25-hydroxy-7-dehydrocholesterol. nih.gov Additionally, the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1), which initiates steroid hormone synthesis, can utilize 7-DHC as a substrate. In fact, studies with the purified enzyme have shown that 7-DHC is a better substrate for P450scc than cholesterol, leading to the production of 7-dehydropregnenolone (7-DHP).

Formation of Oxidized Sterol Intermediates (e.g., 7-Ketocholesterol)

The P450-mediated oxidation of 7-dehydrocholesterol generates several important sterol intermediates. The primary product of CYP7A1 catalysis is 7-ketocholesterol, a bioactive oxysterol that is a potent inhibitor of CYP7A1 itself and can be toxic in liver cells. The mechanism involves direct oxidation, and it is proposed to proceed through an intermediate that favors a hydride shift over the formation of an epoxide.

The oxidation of 7-DHC by other P450 enzymes yields different intermediates. As noted, CYP46A1 activity results in hydroxylated products such as 24-hydroxy-7-dehydrocholesterol and 25-hydroxy-7-dehydrocholesterol. nih.gov Meanwhile, the action of P450scc (CYP11A1) on 7-DHC results in the cleavage of the sterol side chain to form 7-dehydropregnenolone (7-DHP), opening up a novel pathway for the synthesis of 5,7-diene steroids. These oxidized intermediates may have their own distinct biological roles or can be further metabolized.

| Enzyme | Substrate | Major Product(s) | Minor Product(s) | Source |

|---|---|---|---|---|

| Cytochrome P450 7A1 (CYP7A1) | 7-Dehydrocholesterol | 7-Ketocholesterol | Cholesterol 7,8-epoxide | |

| Cytochrome P450 46A1 (CYP46A1) | 7-Dehydrocholesterol | 24-hydroxy-7-dehydrocholesterol, 25-hydroxy-7-dehydrocholesterol | N/A | nih.gov |

| P450scc (CYP11A1) | 7-Dehydrocholesterol | 7-Dehydropregnenolone (7-DHP) | 22(OH)7DHC, 20,22(OH)₂7DHC (intermediates) |

Photochemical Reactions and Vitamin D3 Biosynthesis Research

Photo-Induced Conversion of 7-Dehydrocholesterol (B119134) to Previtamin D3

The journey from 7-dehydrocholesterol acetate (B1210297) to previtamin D3 acetate is a primary photochemical event. This conversion is a direct consequence of the absorption of UVB light by the cyclohexadiene ring system within the 7-dehydrocholesterol acetate molecule.

The photolysis of this compound is initiated by the absorption of photons in the UVB range of the electromagnetic spectrum, typically between 280 and 315 nm. wikipedia.org This energy absorption excites the molecule to a higher electronic state, triggering the subsequent chemical transformation. The process is a pericyclic reaction, specifically a 6π electrocyclic ring-opening, which breaks a carbon-carbon bond in the B-ring of the sterol nucleus. This leads to the formation of the triene system of previtamin D3 acetate.

The absorption of a UVB photon promotes the cyclohexadiene moiety of this compound to an electronically excited state. According to the Woodward-Hoffmann rules for pericyclic reactions, this photo-induced 6π electrocyclic ring-opening proceeds in a conrotatory fashion. researchgate.net This means that the substituents at the termini of the breaking bond rotate in the same direction (both clockwise or both counterclockwise) during the reaction. This stereospecificity is a hallmark of concerted pericyclic reactions and dictates the stereochemistry of the resulting previtamin D3 acetate. The reaction is exceptionally fast, occurring on a picosecond timescale. nih.gov

Studies on 7-dehydrocholesterol reveal that the decay of the excited state is a complex process with multiple time constants. The decay of the excited state absorption is biexponential, with a fast component of approximately 0.4–0.65 picoseconds and a slower component of 1.0–1.8 picoseconds, depending on the solvent. nih.gov These timescales are associated with the internal conversion from the initially excited state and the subsequent ring-opening reaction. The process is described as nearly "ballistic," with minimal barriers along the reaction path. umich.edu

For this compound, the acetate group can influence these dynamics, particularly in constrained environments like lipid bilayers. The acetate group disrupts the packing around the molecule, which can lead to faster internal conversion and relaxation back to the ground state. researchgate.net

| Parameter | 7-Dehydrocholesterol in Solution | Reference |

| Excited State Absorption | Broad and structureless (400-800 nm) | umich.edu |

| Fluorescence Quantum Yield | ~2.5 x 10⁻⁴ | umich.edunih.gov |

| Excited State Decay | Biexponential | nih.gov |

| Fast Component | ~0.4-0.65 ps | nih.gov |

| Slow Component | ~1.0-1.8 ps | nih.gov |

| Ring-Opening Quantum Yield | 20-65% | researchgate.net |

Thermal Isomerization of Previtamin D3 to Vitamin D3

Following its formation, previtamin D3 acetate is not the final stable product. It undergoes a spontaneous rearrangement to the more thermodynamically stable vitamin D3 acetate. This process is not driven by light but by thermal energy.

The thermal isomerization of previtamin D3 acetate to vitamin D3 acetate is a umich.edusld.cu-sigmatropic hydrogen shift. This intramolecular rearrangement involves the migration of a hydrogen atom from one carbon to another. For this to occur, the previtamin D3 acetate molecule must adopt a specific shape, or conformation. Previtamin D3 exists as a mixture of different conformers, and only the cZc conformer, which has a more compact, folded shape, can undergo the hydrogen shift to form vitamin D3. sld.cunih.gov The equilibrium between the different conformers is influenced by the surrounding environment.

While the quantum yield is a measure of the efficiency of a photochemical reaction, the efficiency of this thermal reaction is described by its rate constant. The conversion of the hydroxyl group in previtamin D3 to an acetate does not significantly affect the solution conformation. nih.gov

The environment in which the isomerization takes place has a profound effect on the reaction rate. In a lipid bilayer, which mimics a cell membrane, the rate of isomerization of previtamin D3 to vitamin D3 is significantly enhanced compared to in an isotropic organic solvent. nih.gov This is because the ordered environment of the lipid bilayer stabilizes the necessary cZc conformation of the previtamin. sld.cunih.gov

However, in the case of previtamin D3-3β-acetate, the esterification of the 3β-hydroxy group reduces the hydrophilic interaction with the polar head groups of the phospholipids in the bilayer. This weakened interaction leads to a decrease in the stabilization of the cZc conformer and, consequently, a slower rate of isomerization compared to the non-acetylated previtamin D3. nih.gov In one study using liposomes, the rate of isomerization of previtamin D3-3β-acetate was reduced by 67% compared to previtamin D3. nih.gov

| Compound | Environment | Rate Constant (k) at 37°C (s⁻¹) | Relative Rate | Reference |

| Previtamin D3 | n-Hexane | 8.08 x 10⁻⁶ | 1 | sld.cu |

| Previtamin D3 | DPPC Liposomes | 8.72 x 10⁻⁵ | ~10.8 | sld.cu |

| Previtamin D3-3β-acetate | DPPC Liposomes | 2.86 x 10⁻⁵ | ~3.5 (Reduced by 67% compared to Previtamin D3 in liposomes) | nih.gov |

Formation of Photochemical Isomers and Analogues

The photochemical transformation of 7-dehydrocholesterol (7-DHC) is a complex process governed by ultraviolet (UV) radiation. Upon absorbing UVB photons, the B-ring of 7-DHC undergoes a conrotatory 6π electrocyclic ring-opening to form previtamin D3. nih.gov This intermediate is thermally labile and exists in equilibrium with 7-DHC. However, previtamin D3 can also absorb UVB radiation, leading to its isomerization into the biologically inactive photoproducts tachysterol and lumisterol (B196343). nih.govnih.gov Prolonged exposure to sunlight results in the phototransformation of previtamin D3 into these isomers. mdpi.com

Tachysterol and Lumisterol Analogue Formation from 7-Dehydrocholesterol

The formation of tachysterol and lumisterol from 7-dehydrocholesterol proceeds via the intermediate, previtamin D3. Continued UV irradiation of previtamin D3 leads to reversible photoisomerization reactions that yield lumisterol, a stereoisomer of 7-DHC, and tachysterol, a geometric isomer of previtamin D3. nih.govnih.gov The production of these isomers is a key factor in preventing vitamin D3 intoxication from excessive sun exposure, as they are biologically inactive and their formation limits the amount of previtamin D3 available for thermal conversion to vitamin D3. nih.gov

The distribution of these photoproducts is highly dependent on the reaction environment. For instance, the incorporation of 7-dehydrocholesterol into synthetic phospholipid bilayers significantly alters the product ratios compared to reactions in organic solvents like hexane. In liposomes, the formation of tachysterol is reduced, while the relative amounts of lumisterol and the parent 7-dehydrocholesterol are elevated. nih.gov This is attributed to the ordered lipid matrix imposing conformational constraints on the previtamin D3 intermediate, favoring ring closure back to 7-DHC or lumisterol over the Z to E isomerization that forms tachysterol. nih.gov

The wavelength of UV radiation also influences the quantum yields of these isomers. Shorter wavelengths below 300 nm tend to favor the formation of tachysterol, while longer wavelengths favor the ring-closure reactions that produce lumisterol and 7-dehydrocholesterol. bu.edu

| Compound | Percentage in Hexane (%) | Percentage in Liposomes (%) |

|---|---|---|

| 7-Dehydrocholesterol | 45 | 65 |

| Previtamin D3 | 29 | 25 |

| Tachysterol | 26 | 6 |

| Lumisterol | 0 | 4 |

Synthesis and Photochemical Transformation of C19-Functionalized 7-Dehydrocholesteryl Derivatives to Secosteroids

Research into the photochemical properties of 7-dehydrocholesterol extends to the synthesis and irradiation of its functionalized derivatives. A notable area of study involves the preparation of C19-substituted 7-dehydrocholesterol derivatives. acs.org These modifications are of interest for creating novel vitamin D3 analogues and for studying the structure-activity relationships of secosteroids.

A series of C19-functionalized 7-dehydrocholesterol derivatives have been successfully synthesized, where the C19 substituent includes hydroxyl, acetoxyl, methoxyl, and aldehyde groups. acs.org The general synthetic strategy involves starting with a Δ⁵-steroid, which is converted to a 7-keto-Δ⁵ system. The subsequent decomposition of the derived tosylhydrazone with lithium hydride introduces the 7,8 double bond, completing the ring-B diene system characteristic of 7-dehydrocholesterol. acs.org

Irradiation of these C19-functionalized derivatives, such as cholesta-5,7-diene-3β,19-diol diacetate, followed by thermal isomerization, leads to the formation of the corresponding vitamin D3 analogues. acs.org This photochemical transformation opens the B-ring to form secosteroids, demonstrating that the fundamental photoreactivity of the 5,7-diene system is retained even with functionalization at the C19 position. acs.orgnih.gov This pathway provides a method for generating a variety of secosteroids with potential biological activities. nih.gov

| Derivative Name | C19-Substituent |

|---|---|

| Cholesta-5,7-diene-3β,19-diol | -OH (Hydroxyl) |

| Cholesta-5,7-diene-3β,19-diol diacetate | -OAc (Acetoxyl) |

| Cholesta-5,7-diene-3β,19-diol 3-acetate 19-methyl ether | -OCH3 (Methoxyl) |

| 3β-methoxycholesta-5,7-dien-19-al | -CHO (Aldehyde) |

Research on the Pathophysiological Role of 7 Dehydrocholesterol Acetate in Metabolic Disorders

Smith-Lemli-Opitz Syndrome (SLOS) as a Research Model

Smith-Lemli-Opitz Syndrome is an autosomal recessive disorder that results from a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7) nih.govnih.govcapes.gov.brwikipedia.orgsanfordhealth.org. This enzyme is responsible for catalyzing the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the reduction of 7-DHC to cholesterol jci.orgresearchgate.netnih.govwashington.edu. The resulting biochemical imbalance—low levels of cholesterol and a significant accumulation of 7-DHC in tissues and fluids—is a hallmark of the disease and underlies its wide spectrum of clinical manifestations, which range from mild intellectual and behavioral issues to severe, often lethal, congenital anomalies nih.govnih.govresearchgate.netnih.gov. The direct link between a single enzyme defect and a complex pathology makes SLOS an invaluable research model for dissecting the distinct roles of cholesterol deficiency versus the toxic effects of precursor accumulation researchgate.net.

Mutations in the DHCR7 gene lead to a non-functional or partially functional DHCR7 enzyme nih.govsanfordhealth.orgresearchgate.netelifesciences.org. This enzymatic block prevents the conversion of 7-DHC to cholesterol, causing 7-DHC to build up in virtually all bodily tissues and fluids researchgate.netresearchgate.net. Consequently, individuals with SLOS exhibit markedly elevated concentrations of 7-DHC and its isomer, 8-dehydrocholesterol, alongside low plasma and tissue cholesterol levels jci.orgresearchgate.net. This accumulation is not a benign event; while some aspects of the SLOS pathology are attributable to a lack of cholesterol, which is vital for cell membrane structure and signaling pathways, many symptoms are now understood to stem from the direct toxic effects of excess 7-DHC nih.govwikipedia.org.

To understand the pathological consequences of DHCR7 deficiency, researchers have developed various cellular and animal models that replicate the biochemical characteristics of SLOS.

Cellular Models : A frequently used cellular model involves Dhcr7-deficient Neuro2a (N2a) cells, a mouse neuroblastoma cell line nih.gov. These cells are engineered to downregulate Dhcr7, leading to the accumulation of 7-DHC when grown in lipid-deficient media nih.gov. Studies using these cells, as well as induced pluripotent stem cells (iPSCs) derived from SLOS patient skin cells, have been instrumental in revealing that 7-DHC accumulation is a primary hallmark of the disease at a cellular level sanfordhealth.org.

Animal Models : Rodent models have been crucial for in vivo studies. A null mutation in the murine Dhcr7 gene results in a biochemical defect identical to that in human SLOS, with significantly reduced tissue cholesterol and 30- to 40-fold increases in 7-DHC concentrations jci.org. These Dhcr7 knockout (Dhcr7-/-) mice often die shortly after birth but provide a window into the severe developmental consequences of the disorder jci.orgnih.gov. Another model involves treating rats with AY9944, a chemical that inhibits the DHCR7 enzyme, thereby creating a pharmacological model of SLOS that also features elevated 7-DHC levels and associated pathologies like retinal degeneration nih.govwashington.edu.

These models consistently demonstrate elevated 7-DHC levels, allowing for detailed investigation into the downstream molecular and cellular disruptions caused by this sterol precursor.

| Model Type | Specific Model | Key Biochemical Features | Primary Research Applications |

|---|---|---|---|

| Cellular | Dhcr7-deficient Neuro2a cells | Accumulation of 7-DHC in lipid-deficient media. nih.gov | Studying cytotoxicity of 7-DHC and its oxysterols; gene expression analysis. nih.govnih.gov |

| Cellular | SLOS patient-derived iPSCs | High 7-DHC accumulation, low cholesterol. sanfordhealth.org | Modeling neuronal defects and signaling pathway disruptions (e.g., Wnt signaling). sanfordhealth.org |

| Animal | Dhcr7 knockout (Dhcr7-/-) mouse | Markedly reduced cholesterol, 30- to 40-fold elevated 7-DHC. jci.org | Investigating severe developmental defects and prenatal pathology. jci.orgnih.gov |

| Animal | AY9944-treated rat | Elevated 7-DHC levels. nih.govwashington.edu | Pharmacological induction of SLOS-like state to study specific pathologies like retinal degeneration. nih.govwashington.edu |

Role of 7-Dehydrocholesterol-Derived Oxysterols in Disease Etiology

A growing body of evidence suggests that the pathophysiology of SLOS is not solely due to the accumulation of 7-DHC itself, but also to its subsequent conversion into biologically active and often toxic metabolites known as oxysterols nih.govelifesciences.orgnih.gov.

7-DHC is exceptionally susceptible to free radical-mediated oxidation, a process also known as lipid peroxidation nih.govwikipedia.orgelifesciences.orgnih.gov. Its chemical structure makes it significantly more reactive toward free radicals than cholesterol wikipedia.orgnih.gov. This high reactivity leads to the formation of a complex mixture of oxidative derivatives, primarily oxysterols nih.govacs.org. The formation of these oxysterols is a key mechanism of oxidative stress in SLOS wikipedia.org. For instance, studies on keratinocytes have shown that replacing cholesterol with 7-DHC enhances UVA-induced reactive oxygen species (ROS) formation by promoting free radical-mediated membrane lipid oxidation nih.gov. This process contributes to systemic oxidative stress, with one derivative, 3β,5α-dihydroxy-cholest-7-en-6-one (DHCEO), being used as a specific indicator of 7-DHC-driven oxidative damage wikipedia.orgnih.gov.

The oxysterols derived from 7-DHC are not inert byproducts; they exert potent biological effects that contribute to the cellular pathology of SLOS.

Cytotoxicity and Reduced Cell Viability : In cellular models such as Neuro2a cells, mixtures of 7-DHC-derived oxysterols have been shown to reduce cell viability in a dose- and time-dependent manner, with some individual compounds demonstrating activity at sub-micromolar concentrations nih.govnih.gov. This reduction in cell survival is attributed to a combination of decreased cell proliferation and induced cell death nih.govnih.gov.

Induction of Cellular Differentiation : Beyond cytotoxicity, these oxysterols can induce significant morphological and functional changes in cells. In Neuro2a cells, treatment with 7-DHC oxysterols causes them to differentiate, a process marked by changes in cell shape and the expression of neuron-specific proteins nih.gov. Similarly, the oxysterol DHCEO has been shown to accelerate the differentiation and arborization (the branching of dendrites) of cortical neurons nih.gov.

Alterations in Gene Expression : 7-DHC-derived oxysterols can trigger widespread changes in gene expression. Remarkably, treating healthy control cells with these oxysterols can replicate some of the same changes in gene transcription that are observed in Dhcr7-deficient cells, particularly affecting genes involved in lipid biosynthesis and other metabolic pathways nih.govnih.gov.

Neurodevelopmental Defects : Research has demonstrated that the accumulation of 7-DHC-derived oxysterols, particularly DHCEO, leads to premature neurogenesis from cortical neural precursors in both mouse and human cell models elifesciences.org. This untimely differentiation depletes the cortical precursor pool, resulting in a thinner cerebral cortex and abnormal layering, which may underlie the neurological defects seen in SLOS patients elifesciences.org.

| Oxysterol / Metabolite | Observed Biological Activity | Research Model |

|---|---|---|

| 7-DHC-derived oxysterol mixture | Reduces cell viability, decreases proliferation, induces differentiation, and alters gene expression. nih.govnih.govnih.gov | Neuro2a cells |

| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Mediates premature neurogenesis, depletes cortical precursor pool, and activates the glucocorticoid receptor (GR). elifesciences.org | Murine and human cortical neural precursors |

| Individual purified oxysterols | Exhibit varying levels of toxicity, with many reducing cell viability to less than 50% at 25 µM concentration. nih.gov | Neuro2a cells |

Research on Therapeutic Implications and Mechanistic Interventions

Understanding the central role of 7-DHC and its oxysterols in SLOS pathology has guided research toward new therapeutic strategies. While cholesterol supplementation has been a standard approach, its inability to consistently resolve neurological symptoms has prompted a search for alternative interventions nih.govwashington.edu.

One promising avenue is the use of antioxidants to inhibit the formation of toxic oxysterols washington.eduelifesciences.org. Since 7-DHC-derived oxysterols arise from free radical oxidation, mitigating this oxidative stress is a logical therapeutic goal. In a rat model of SLOS, supplementation with an antioxidant cocktail was shown to prevent retinal degeneration washington.edu. Furthermore, antioxidants were able to rescue the premature neurogenesis defect caused by the loss of DHCR7, suggesting this approach could address the neurological deficits in SLOS elifesciences.org.

A more targeted mechanistic intervention has been proposed based on the discovery that the oxysterol DHCEO exerts its neurogenic effects by activating the glucocorticoid receptor (GR) and its downstream signaling pathways elifesciences.org. This finding suggests that GR could be a novel therapeutic target. Indeed, research has shown that directly inhibiting GR activation with an antagonist can rescue the premature neurogenesis phenotype in SLOS models elifesciences.org. This highlights a potential cholesterol-independent therapeutic strategy focused on mitigating the downstream signaling effects of toxic oxysterols.

An in-depth examination of the pathophysiological significance of 7-Dehydrocholesterol (7-DHC), the immediate precursor to cholesterol, reveals its critical role in certain metabolic disorders. The accumulation of this sterol, primarily due to mutations in the 7-dehydrocholesterol reductase (DHCR7) gene, leads to conditions such as Smith-Lemli-Opitz syndrome (SLOS), a disorder characterized by a range of developmental and metabolic abnormalities. nih.govnih.gov Research into this field is crucial for understanding the molecular basis of such diseases and for developing potential therapeutic strategies. Central to this research is the ability to manipulate 7-DHC levels in experimental settings and to counteract its associated oxidative stress.

1 Strategies for Modulating 7-Dehydrocholesterol Levels in Research Contexts

To investigate the effects of elevated 7-DHC, researchers employ several strategies to modulate its concentration in cellular and animal models. These methods are broadly categorized into pharmacological, genetic, and dietary interventions.

Pharmacological Modulation: A primary strategy involves the use of small molecules that inhibit the DHCR7 enzyme, thereby mimicking the biochemical phenotype of SLOS. By blocking the conversion of 7-DHC to cholesterol, these inhibitors cause an accumulation of 7-DHC. nih.govacs.org A chemical library of FDA-approved drugs was screened to identify compounds that could modulate 7-DHC levels in a neural cell line, revealing that over 20% of the collection had an impact on cholesterol biosynthesis. nih.govacs.org This screening identified 75 compounds that alter 7-DHC levels. nih.govacs.org Commonly used research compounds include AY9944, a potent and selective inhibitor of DHCR7. nih.govnih.gov Furthermore, high-throughput screening has identified several classes of widely used pharmaceuticals, such as certain antipsychotics (e.g., haloperidol, aripiprazole), antidepressants, and antihypertensives, that act as off-target inhibitors of DHCR7, leading to increased cellular 7-DHC levels. acs.orgacs.orgresearchgate.net These findings are instrumental for studying the specific consequences of elevated 7-DHC in various biological systems.

| Strategy | Method | Examples of Agents/Models | Outcome in Research Models | Reference |

| Pharmacological | Inhibition of DHCR7 enzyme | AY9944, Trazodone, Aripiprazole, Haloperidol, Cariprazine | Increased cellular and tissue levels of 7-DHC | nih.govacs.orgresearchgate.net |

| Genetic | Gene knockout or knockdown | Dhcr7-knockout mice, Dhcr7-deficient Neuro2a cells | Systemic or cell-specific accumulation of 7-DHC and reduction in cholesterol | nih.govnih.govnih.gov |

| Dietary | Supplementation | High-cholesterol diet (e.g., from egg yolk) | Increased plasma cholesterol, decreased plasma 7-DHC over time | nih.govnih.gov |

| Dietary | Combination Therapy | High-cholesterol diet + Simvastatin | Reduced cholesterol synthesis and significant decrease in plasma 7-DHC | nih.gov |

Genetic Manipulation: The development of animal and cellular models with genetic modifications in the DHCR7 gene has been a cornerstone of SLOS research. Dhcr7-knockout (Dhcr7-KO) mice, for instance, replicate the key biochemical features of the human disease, including elevated 7-DHC and reduced cholesterol levels. nih.govnih.gov These models are invaluable for studying the long-term pathological consequences of 7-DHC accumulation in different organs, particularly the brain. nih.gov Similarly, cell culture models, such as Dhcr7-deficient neuroblastoma (Neuro2a) cells or patient-derived fibroblasts, allow for detailed mechanistic studies at the cellular and molecular level. nih.govresearchgate.net Gene transfer techniques using adeno-associated viruses (AAV) to introduce a functional DHCR7 gene have also been explored in mouse models to correct the biochemical defect. nih.gov

Dietary Interventions: Modulating sterol levels through diet represents a more clinically translatable approach. In research contexts, dietary cholesterol supplementation is hypothesized to increase plasma cholesterol levels and, through feedback inhibition of the cholesterol synthesis pathway, reduce the endogenous production of 7-DHC. nih.govnih.govmedscape.com Studies in individuals with SLOS have shown that long-term supplementation with cholesterol from sources like egg yolk can lead to a significant increase in plasma cholesterol and a corresponding decrease in plasma 7-DHC levels. nih.gov Another research strategy combines a high-cholesterol diet with statins, such as simvastatin. nih.govmedscape.com Statins inhibit HMG-CoA reductase, an early enzyme in the cholesterol synthesis pathway, which can further decrease the flux through the pathway and reduce the accumulation of 7-DHC. nih.govmedscape.com

2 Antioxidant Strategies in Sterol-Related Disorder Research

A significant aspect of the pathophysiology in disorders with high 7-DHC levels is attributed to oxidative stress. 7-DHC is highly susceptible to free radical oxidation, much more so than cholesterol, leading to the formation of a complex mixture of biologically active oxysterols. nih.govnih.govelifesciences.org These 7-DHC-derived oxysterols are believed to be cytotoxic and contribute to the cellular damage and dysfunction seen in conditions like SLOS. nih.govnih.govelifesciences.orgnih.gov Consequently, antioxidant strategies are a major focus of research to mitigate the toxic effects of 7-DHC accumulation.

Research has demonstrated that antioxidant treatment can effectively suppress the formation of 7-DHC-derived oxysterols. nih.gov In studies using fibroblasts from SLOS patients and Dhcr7-KO mouse models, treatment with antioxidants has been shown to reduce the levels of specific toxic oxysterols, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). nih.govnih.gov This reduction in oxysterol formation is often accompanied by a normalization of gene expression patterns related to lipid biosynthesis. nih.govnih.gov

Several antioxidants have been evaluated in research settings for their potential to inhibit the peroxidation of 7-DHC. nih.gov

| Antioxidant | Model System | Key Research Finding | Reference |

| Vitamin E | SLOS human fibroblasts, Dhcr7-KO mice | Effectively inhibits the peroxidation of 7-DHC and significantly decreases DHCEO levels, even at low concentrations. | nih.gov |

| Vitamin C | SLOS human fibroblasts | Evaluated as part of an antioxidant mixture to reduce the formation of 7-DHC oxysterols. | nih.gov |

| Coenzyme Q10 | SLOS human fibroblasts | Assessed for its potential to decrease 7-DHC-derived oxysterols in patient cell cultures. | nih.gov |

| General Antioxidant Mixture | SLOS human fibroblasts | Led to decreased levels of the 7-DHC-derived oxysterol, DHCEO, and normalized gene expression changes. | nih.gov |

Among the various antioxidants studied, Vitamin E has emerged as a particularly effective agent. nih.gov Studies have shown that Vitamin E supplementation significantly decreases the levels of toxic oxysterols in both cultured human SLOS fibroblasts and in the brain and liver tissues of newborn SLOS model mice. nih.gov The positive effects observed in cell culture and animal models suggest that preventing the formation of these toxic metabolites is a critical strategy for countering the detrimental effects of Dhcr7 mutations. nih.gov These findings provide a strong rationale for further investigation into antioxidant therapies, not as a cure, but as a practical approach to minimize some of the postnatal manifestations of sterol-related disorders. nih.gov

Investigation of Oxysterols Derived from 7 Dehydrocholesterol and Their Biological Activities

Characterization of Non-Enzymatic Oxidation Products

Free Radical Autoxidation Pathways of 7-Dehydrocholesterol (B119134)

7-Dehydrocholesterol (7-DHC) is highly susceptible to free radical autoxidation due to its conjugated diene system. nih.gov This non-enzymatic process is significantly more rapid for 7-DHC compared to cholesterol, with a propagation rate constant for autoxidation that is surprisingly large, making 7-DHC one of the most reactive organic compounds to maintain an oxidative free radical chain reaction. nih.gov The autoxidation of 7-DHC is a complex process that results in a variety of oxidation products. nih.govnih.gov

The mechanism of free radical chain oxidation of 7-DHC is thought to involve the initial abstraction of hydrogen atoms from the C-9 and/or C-14 positions by peroxyl radicals. nih.gov This leads to the formation of a pentadienyl radical intermediate. nih.gov This intermediate then reacts with molecular oxygen, leading to a cascade of reactions including oxygen addition, peroxyl radical 5-exo cyclization, and intramolecular attack of a carbon radical on a peroxide bond, ultimately generating a diverse array of oxysterols. acs.org This process, also known as lipid peroxidation, gives rise to a host of peroxide products. nih.gov

Identification of Primary and Metabolized Oxysterols (e.g., 3β,5α-Dihydroxycholest-7-en-6-one (DHCEO))

The free radical oxidation of 7-DHC produces a complex mixture of primary oxysterol products, including hydroperoxides, cyclic peroxides, epoxides, and alcohols. nih.gov In solution, at least fifteen different oxysterols derived from 7-DHC have been isolated and characterized. nih.gov

One of the significant and well-characterized metabolites is 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). researchgate.net DHCEO has been identified as a biomarker for 7-DHC oxidation in various biological samples, including fibroblasts from individuals with Smith-Lemli-Opitz syndrome (SLOS) and brain tissue from a mouse model of the same condition. researchgate.net The formation of DHCEO is proposed to occur through the metabolism of primary 7-DHC oxidation products. researchgate.net

In addition to DHCEO, other identified 7-DHC-derived oxysterols in biological systems include 4α- and 4β-hydroxy-7-DHC, 24-hydroxy-7-DHC, and 7-ketocholesterol (B24107). nih.gov The presence and levels of these oxysterols, particularly DHCEO, have been shown to correlate with the levels of 7-DHC in various cell and animal models. researchgate.net The metabolic fate of these primary oxysterols has been investigated in cell cultures, revealing that they are further metabolized into a variety of products. nih.gov

| Identified 7-DHC-Derived Oxysterols | Context of Identification |

| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Biomarker for 7-DHC oxidation in SLOS models researchgate.net |

| 4α-hydroxy-7-dehydrocholesterol | Identified in retinas of a rat model of SLOS nih.gov |

| 4β-hydroxy-7-dehydrocholesterol | Identified in retinas of a rat model of SLOS nih.gov |

| 24-hydroxy-7-dehydrocholesterol | Identified in retinas of a rat model of SLOS nih.gov |

| 7-ketocholesterol | Identified in retinas of a rat model of SLOS nih.gov |

Cellular Responses to 7-Dehydrocholesterol-Derived Oxysterols

Effects on Cell Viability and Proliferation in In Vitro Models

Oxysterols derived from 7-DHC have been shown to exert significant biological activities, particularly affecting cell viability and proliferation in various in vitro models. nih.gov Studies using neuroblastoma cell lines, such as Neuro2a, have demonstrated that mixtures of 7-DHC-derived oxysterols can reduce cell viability in a manner that is dependent on both dose and time. nih.gov This reduction in cell survival is attributed to a combination of decreased proliferation and induced cell differentiation. nih.gov

Individual purified oxysterols have also been tested, with many showing toxicity at micromolar concentrations. nih.govacs.org For instance, in Neuro2a cells, a majority of the tested individual oxysterols reduced cell viability to less than 50% at a concentration of 25 µM after 48 hours. nih.gov The cytotoxic potency of these oxysterols can vary depending on the specific compound and the cell type. nih.gov

The effects on cell proliferation have been further investigated by examining markers such as Ki67, a protein expressed in actively cycling cells. nih.gov The reduction in cell numbers upon treatment with 7-DHC oxysterols correlates with a decrease in the rate of cell proliferation. nih.gov

| Cell Line | Observed Effect of 7-DHC Oxysterols | Key Findings |

| Neuro2a | Reduced cell viability and proliferation, induced differentiation nih.gov | Effects are dose- and time-dependent nih.gov |

| 661W (photoreceptor-derived) | High sensitivity to certain oxysterols leading to cell death nih.gov | Cytotoxicity is dose-dependent nih.gov |

| rMC-1 (Müller glia-derived) | Lower sensitivity compared to 661W cells nih.gov | Cell type-dependent cytotoxicity nih.gov |

| mRPE (retinal pigment epithelium) | Most robust against oxysterol challenge nih.gov | Cell type-dependent cytotoxicity nih.gov |

Impact on Cellular Stress Responses and Neurodegenerative Models

The accumulation of 7-DHC and its subsequent oxidation to various oxysterols are implicated in the pathophysiology of certain neurodevelopmental and neurodegenerative conditions, most notably Smith-Lemli-Opitz syndrome (SLOS). nih.govelifesciences.org SLOS is caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), leading to elevated levels of 7-DHC. nih.gov

Research suggests that the neurological and developmental phenotypes observed in SLOS may be, at least in part, attributable to the accumulation of 7-DHC-derived oxysterols. elifesciences.org These oxysterols have been shown to be cytotoxic to neuronal cells and can induce changes in gene expression. elifesciences.org In models of SLOS, the complex mixture of 7-DHC oxysterols can trigger gene expression patterns that overlap with those seen in DHCR7-deficient cells. nih.gov

Furthermore, specific 7-DHC-derived oxysterols, such as DHCEO, have been shown to cause premature neurogenesis from cortical neural precursors in both mouse and human cell models. elifesciences.org This can lead to a depletion of the cortical precursor pool and result in abnormal cortical layering. elifesciences.org These findings suggest that 7-DHC-derived oxysterols can significantly impact cellular stress responses and contribute to the neurodegenerative aspects of related disorders. elifesciences.org

Research on Ferroptosis Regulation by 7-Dehydrocholesterol

Recent research has identified a novel role for 7-dehydrocholesterol in the regulation of ferroptosis, a form of regulated cell death driven by iron-dependent phospholipid peroxidation. nih.govaacrjournals.org Genome-wide CRISPR-Cas9 screening has revealed that enzymes in the distal cholesterol biosynthesis pathway have opposing roles in regulating ferroptosis, with these effects being dictated by the levels of 7-DHC. nih.gov

Specifically, 7-DHC has been identified as a potent natural anti-ferroptotic metabolite. nih.govcityu.edu.hk It functions to protect cells from phospholipid peroxidation, thereby suppressing ferroptosis. cityu.edu.hk The mechanism by which 7-DHC exerts this protective effect involves its conjugated diene structure, which allows it to shield both plasma and mitochondrial membranes from autoxidation. nih.gov

Pharmacological manipulation of 7-DHC levels has been shown to impact ferroptosis sensitivity. nih.gov Blocking the synthesis of 7-DHC can induce ferroptosis and inhibit tumor growth, while increasing 7-DHC levels, for example by inhibiting the enzyme DHCR7, can suppress ferroptosis. nih.govaacrjournals.org This has implications for conditions where ferroptosis plays a role, such as in cancer and ischemia-reperfusion injury. nih.gov The ferroptosis-suppressive effect of DHCR7 inhibition has been associated with the oxidation of 7-DHC, with increased levels of the 7-DHC-derived oxysterol DHCEO being observed in DHCR7-deficient cells upon induction of ferroptosis. nih.govresearchgate.net

| Compound | Role in Ferroptosis Regulation | Mechanism of Action |

| 7-Dehydrocholesterol (7-DHC) | Anti-ferroptotic nih.govcityu.edu.hk | Protects against phospholipid peroxidation nih.govcityu.edu.hk |

| 7-DHC reductase (DHCR7) | Pro-ferroptotic nih.gov | Metabolizes 7-DHC, reducing its anti-ferroptotic activity nih.gov |

7-Dehydrocholesterol as a Natural Anti-Ferroptotic Metabolite

Groundbreaking research, including genome-wide CRISPR-Cas9 screening, has identified the distal cholesterol biosynthesis pathway as a pivotal regulator of ferroptosis sensitivity. nih.govresearchgate.netnih.gov Within this pathway, enzymes that dictate the cellular levels of 7-DHC play opposing roles in this process. nih.govresearchgate.net Specifically, enzymes responsible for the synthesis of 7-DHC, such as sterol C5-desaturase (SC5D), act as suppressors of ferroptosis. nih.govresearchgate.netnih.gov Conversely, the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the conversion of 7-DHC to cholesterol, is considered pro-ferroptotic because it reduces the available pool of 7-DHC. nih.govresearchgate.netnih.govnih.gov

The accumulation of 7-DHC has been shown to confer robust protection against ferroptosis in various cell types, including cancer cells. nih.govwustl.edu This protective effect stems from 7-DHC's potent ability to inhibit phospholipid peroxidation, the hallmark of ferroptosis. nih.govnih.gov By acting as a sacrificial molecule, 7-DHC effectively shields cellular membranes, including the plasma and mitochondrial membranes, from oxidative damage. nih.govresearchgate.netnih.gov This intrinsic anti-ferroptotic activity can be exploited by cancer cells to evade this cell death pathway, potentially leading to a more aggressive phenotype and resistance to certain therapies. nih.govwustl.eduaacrjournals.org

The table below summarizes the key proteins involved in the regulation of 7-DHC levels and their impact on ferroptosis.

| Gene/Protein | Function in Cholesterol Biosynthesis | Role in Ferroptosis | Reference |

| SC5D | Synthesizes 7-DHC | Suppressor | nih.govresearchgate.netnih.gov |

| EBP | Involved in 7-DHC biosynthesis | Suppressor | nih.govresearchgate.netnih.gov |

| DHCR7 | Converts 7-DHC to Cholesterol | Inducer | nih.govresearchgate.netnih.govnih.gov |

Mechanistic Studies of Ferroptosis Surveillance through Conjugated Dienes

The molecular basis for 7-dehydrocholesterol's anti-ferroptotic function lies in its distinctive conjugated diene system within the B-ring of its sterol structure. nih.govresearchgate.netnih.gov This arrangement of alternating double and single carbon-carbon bonds is crucial for its ability to intercept and neutralize lipid peroxyl radicals, the primary drivers of the ferroptotic cascade.

Lipid peroxidation is a chain reaction initiated by the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) within a phospholipid membrane. This generates a lipid radical, which then reacts with oxygen to form a lipid peroxyl radical. These peroxyl radicals can then abstract a hydrogen atom from an adjacent PUFA, propagating the chain reaction and leading to the accumulation of lipid hydroperoxides, which ultimately destabilizes the membrane.

Mechanistic studies have revealed that 7-DHC is far more reactive towards these peroxyl radicals than the PUFAs themselves. nih.govwustl.eduresearchgate.net The conjugated diene structure in 7-DHC allows it to readily donate a hydrogen atom to quench the peroxyl radical, thus terminating the lipid peroxidation chain reaction. researchgate.net This process, known as radical trapping, effectively shields phospholipids from autoxidation. nih.govwustl.edu Electron spin resonance analysis has confirmed the capacity of 7-DHC to function as a radical-trapping antioxidant. researchgate.net The presence of conjugated dienes is an early indicator of lipid peroxidation, and the unique structure of 7-DHC allows it to act as a surveillance molecule, neutralizing the initial oxidative threat before it can amplify and cause widespread membrane damage. nih.govtheorango.com

The following table outlines the mechanistic role of 7-DHC's conjugated diene system in preventing ferroptosis.

| Molecular Feature | Mechanism of Action | Consequence | Reference |

| Conjugated Diene System | Functions as a potent radical-trapping agent. | Terminates the lipid peroxidation chain reaction. | nih.govresearchgate.netnih.govresearchgate.net |

| Superior Reactivity | Reacts more readily with peroxyl radicals than polyunsaturated fatty acids. | Shields phospholipids and cellular membranes from autoxidation. | nih.govwustl.eduresearchgate.net |

Analytical Techniques for the Detection and Quantification of 7 Dehydrocholesterol Acetate in Research

Chromatographic Separations and Mass Spectrometry

Chromatography, the science of separating mixtures, is a cornerstone in the analysis of 7-dehydrocholesterol (B119134) acetate (B1210297). When paired with mass spectrometry, which identifies and quantifies substances based on their mass-to-charge ratio, it provides a powerful tool for researchers. High-performance liquid chromatography (HPLC) is a notable method for assessing the purity of 7-dehydrocholesterol acetate, particularly after its synthesis and during purification processes. For instance, crude this compound can be purified by suspending it in solvents like acetone, methyl ethyl ketone, or various alcohols, with HPLC used to confirm a purity of over 90%. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and specific quantification of sterols, including those structurally similar to this compound. While direct literature on this compound is limited, the methods developed for its unesterified form, 7-dehydrocholesterol (7-DHC), are highly relevant and adaptable.

A robust LC-MS/MS assay for 7-DHC has been developed and validated, which can be applied to its acetate derivative with minor modifications. d-nb.infonih.govresearchgate.net This method involves extraction from the sample matrix, often followed by derivatization to improve ionization efficiency. d-nb.infonih.govresearchgate.net

Method Validation Parameters:

| Parameter | Typical Performance for 7-DHC Analysis |

| Linearity | A typical squared correlation coefficient (r²) of 0.997 is achieved. d-nb.infonih.gov |

| Precision | Inter-assay and intra-assay coefficients of variation are approximately 11.1% and 4.32%, respectively. d-nb.infonih.gov |

| Limits of Quantification | Lower and upper limits of quantification can be established, for instance, at 1.6 µg/g and 100 µg/g in skin samples. d-nb.infonih.gov |

| Recovery | Extraction recovery, for example using solid-supported liquid extraction, can average around 91.4%. d-nb.infonih.gov |

The total run time for such an analysis is typically short, often around 14 minutes from one injection to the next. d-nb.infonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the comprehensive analysis of sterol profiles in biological samples. For GC-MS analysis, sterols like 7-dehydrocholesterol and its acetate derivative require a derivatization step to increase their volatility. This is commonly achieved by converting them into trimethylsilyl (B98337) (TMS) ethers. researchgate.net The resulting TMS derivatives can then be separated and identified based on their characteristic mass spectra. researchgate.net

While GC-MS is a well-established method for sterol analysis, highly sensitive detection of low-level analytes like 7-DHC in complex matrices such as human plasma can be challenging with traditional GC or GC-MS methods. nih.gov This has led to the increased use of LC-MS/MS, often in combination with derivatization, for enhanced sensitivity.

Derivatization Strategies for Enhanced Detection

Chemical derivatization is a key strategy to improve the analytical performance of both LC-MS and GC-MS for sterols that may otherwise exhibit poor ionization efficiency or chromatographic behavior.

4-Phenyl-1,2,4-Triazoline-3,5-Dione (B120352) (PTAD) Adduct Formation for ESI-MS

For LC-MS analysis with electrospray ionization (ESI), derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly effective method for compounds containing a conjugated diene system, such as 7-dehydrocholesterol and its acetate. PTAD reacts with the conjugated diene via a Diels-Alder cycloaddition. nih.gov This derivatization is essential for improving the ionization of 7-DHC, and by extension its acetate, as it introduces nitrogen and oxygen atoms that are more readily ionized. d-nb.info

The formation of the PTAD adduct significantly increases the mass-to-charge ratio of the analyte, which helps in separating its signal from lower molecular weight interferences in the mass spectrum. d-nb.info This strategy has been shown to improve the limit of detection for 7-DHC by a factor of 1,000 compared to direct analysis of the underivatized molecule. nih.gov The resulting 7-DHC-PTAD adduct provides a strong signal in positive ion mode, and its fragmentation during tandem mass spectrometry yields characteristic product ions suitable for selected reaction monitoring (SRM). nih.gov

Application of Deuterium-Labeled Internal Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards is critical for accurate quantification in mass spectrometry-based assays. These standards, which are chemically identical to the analyte but have a higher mass due to the incorporation of isotopes like deuterium, are added to samples at a known concentration at the beginning of the sample preparation process.

In the context of this compound analysis, a deuterium-labeled version, such as [25,26,26,26,27,27,27-d7]this compound, can be synthesized. nih.gov This labeled compound can then be used as an internal standard for the quantification of the unlabeled analyte. It co-elutes with the native compound during chromatography and experiences similar ionization and fragmentation, allowing for the correction of any sample loss during preparation and any variations in instrument response. This isotope dilution mass spectrometry approach is the gold standard for quantitative analysis, ensuring high precision and accuracy.

Spectroscopic Methods in Photochemical Research

Spectroscopic techniques are indispensable for investigating the photochemical properties of this compound, particularly its role as a precursor to vitamin D. The photochemistry is dictated by the conjugated diene system in the B-ring of the sterol, which is identical in both 7-dehydrocholesterol and its acetate derivative. Therefore, studies on 7-DHC provide direct insight into the expected spectroscopic behavior of this compound.

Following excitation with UV light, 7-dehydrocholesterol undergoes an ultrafast electrocyclic ring-opening reaction. umich.edunih.govresearchgate.net The dynamics of this process can be monitored using time-resolved spectroscopic methods.

Key Spectroscopic Findings for the 7-Dehydrocholesterol Chromophore:

| Spectroscopic Technique | Observation | Implication |

| UV-Visible Absorption Spectroscopy | Broad, structureless absorption in the UV region, with a maximum around 266 nm. umich.edu | This absorption is responsible for initiating the photochemical reaction upon exposure to UVB radiation. |

| Femtosecond Transient Absorption Spectroscopy | Following UV excitation, a broad excited-state absorption spectrum appears in the visible range (400-800 nm). umich.edunih.govresearchgate.net The decay of this absorption is biexponential, with very fast (sub-picosecond) and slightly slower (picosecond) components. umich.edunih.govresearchgate.net | This reveals the extremely short lifetime of the initially excited state and the rapid progression of the ring-opening reaction. |

| Steady-State Fluorescence Spectroscopy | A very low fluorescence quantum yield of approximately 2.5 x 10⁻⁴ is observed. umich.edunih.govresearchgate.net | This indicates that the photochemical reaction is the dominant pathway for de-excitation, with fluorescence being a minor competing process. |

These spectroscopic studies reveal that the photochemical conversion of the 7-dehydrocholesterol chromophore is an incredibly efficient and rapid process, occurring on a picosecond timescale. The solvent environment can influence the relative amplitudes of the decay components, suggesting that the surrounding medium can affect the excited-state dynamics. umich.edunih.gov

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the ultrafast dynamics of photoexcited molecules. For compounds like this compound, this method provides critical insights into the electronic and structural changes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following the absorption of UV light. The core photochemical activity of this compound is governed by the conjugated diene system in the B-ring of the sterol backbone, which is identical to that of its parent compound, 7-Dehydrocholesterol (7-DHC).

Research on 7-DHC using broadband UV-visible femtosecond transient absorption spectroscopy reveals the intricate processes that follow excitation. umich.eduresearchgate.netnih.gov

Key Research Findings:

Excited State Absorption: Upon excitation with a UV pulse (e.g., at 266 nm), the molecule is promoted to an excited electronic state. umich.eduresearchgate.netnih.gov This excited state exhibits a broad and structureless absorption spectrum in the visible range, typically spanning from 400 to 800 nm. umich.eduresearchgate.netnih.gov

Ultrafast Decay Dynamics: The decay of this excited state is remarkably fast and complex. It is characterized by a biexponential decay, indicating the presence of at least two distinct processes or pathways for returning to the ground state. umich.eduresearchgate.netnih.gov

Solvent Influence: The solvent environment plays a significant role in the excited state dynamics. The lifetimes of the decay components and their relative amplitudes are influenced by the solvent used. umich.eduresearchgate.netnih.gov For example, the fast decay component is on the order of 0.4–0.65 ps, while the slower component ranges from 1.0–1.8 ps, depending on the solvent. umich.eduresearchgate.netnih.gov This suggests that interactions between the solvent and the excited molecule affect the potential energy surface and the pathways for relaxation and ring-opening.

These ultrafast dynamics are central to the photochemical conversion process, where the absorbed light energy is channeled into the electrocyclic ring-opening reaction that ultimately leads to the formation of previtamin D₃ derivatives. The data suggest a model where, after initial excitation, the molecule rapidly bifurcates, leading to parallel decay channels from different excited-state geometries. nih.gov

Table 1: Excited State Decay Dynamics of 7-Dehydrocholesterol in Various Solvents

| Solvent | Fast Decay Component (ps) | Slow Decay Component (ps) |

|---|---|---|

| Methanol | ~0.4 - 0.65 | ~1.0 - 1.8 |

| Ethanol | ~0.4 - 0.65 | ~1.0 - 1.8 |

| n-Propanol | ~0.4 - 0.65 | ~1.0 - 1.8 |

| Dodecane | ~0.4 - 0.65 | ~1.0 - 1.8 |

| Hexadecane | ~0.4 - 0.65 | ~1.0 - 1.8 |

Data derived from studies on the closely related 7-Dehydrocholesterol, which shares the same chromophore as this compound. umich.edunih.gov

UV Spectroscopy for Monitoring Photochemical Transformations

UV spectroscopy is an essential and widely used technique for monitoring the progress of the photochemical transformation of this compound. The conjugated diene system in the molecule's B-ring gives it a characteristic UV absorption spectrum with a maximum absorbance peak around 282 nm. umich.edu

When subjected to UV irradiation, this compound undergoes a photochemical reaction, leading to the formation of previtamin D₃ acetate. This transformation can be readily monitored by observing the changes in the UV absorption spectrum over time. As the parent compound is consumed and photoproducts are formed, the shape and intensity of the absorption spectrum change. researchgate.net

Research Applications:

Conversion Efficiency: Researchers utilize UV spectroscopy to determine the optimal conditions for the photochemical conversion. By irradiating solutions of the compound with different wavelengths of UV light (e.g., UVC at 254 nm and UVB at 312 nm), the efficiency of the transformation can be quantified by measuring the decrease in the 282 nm peak of the starting material and the appearance of new spectral features corresponding to the products. nih.gov

Wavelength Optimization: Studies on 7-DHC have shown that the choice of UV wavelength is critical. For instance, irradiation at 312 nm was found to be more efficient for the conversion to previtamin D₃ than irradiation at 254 nm. nih.gov This is because different wavelengths can favor the formation of different photoproducts, including inactive isomers like lumisterol (B196343) and tachysterol.

Kinetic Studies: By recording UV spectra at regular intervals during irradiation, the kinetics of the reaction can be studied. This allows for the determination of reaction rates and quantum yields under specific experimental conditions, such as solvent, temperature, and light intensity. nih.gov

Table 2: Comparison of UV Wavelengths for Photochemical Conversion of 7-DHC

| UV Wavelength | Description | Relative Conversion Efficiency |

|---|---|---|

| 254 nm | UVC | Less Efficient |

| 312 nm | UVB | More Efficient |

Data based on studies optimizing the conversion of 7-Dehydrocholesterol to Vitamin D₃. nih.gov

Sample Preparation Methodologies for Biological Matrices

The accurate analysis of this compound from complex biological matrices such as plasma, serum, or tissues requires meticulous sample preparation. The primary goals of this process are to efficiently extract the analyte from the sample, remove interfering substances, and concentrate it to a level suitable for detection by analytical instruments.

Extraction Protocols and Mitigation of Lipid Matrix Effects

Biological samples are rich in lipids and proteins that can interfere with the analysis of sterol acetates. Therefore, a robust extraction protocol is the first critical step in the analytical workflow.

Liquid-Liquid Extraction (LLE): A common and classical method for lipid extraction is Liquid-Liquid Extraction (LLE). The Folch method, which uses a chloroform (B151607)/methanol mixture (2:1, v/v), is a widely adopted protocol for extracting lipids, including sterols and their esters, from biological samples. nih.gov The procedure involves homogenizing the sample in the solvent mixture, which denatures proteins and solubilizes lipids. The addition of an aqueous salt solution induces phase separation, with the lipids partitioning into the lower chloroform layer, which can then be collected. nih.gov

Mitigation of Matrix Effects: The lipid matrix effect is a significant challenge in bioanalysis. Co-extracted lipids, especially high-abundance sterols like cholesterol, can suppress or enhance the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification. nih.gov

Strategies to mitigate these effects include:

Selective Derivatization: While not an extraction technique itself, derivatization of the target analyte can distinguish it from interfering compounds. For the parent compound 7-DHC, reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has been used to create a unique derivative that can be separated and detected with high sensitivity, away from the interference of other sterols. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) is essential to separate this compound from other structurally similar compounds before detection.

Use of Internal Standards: The addition of a known quantity of a stable isotope-labeled internal standard (e.g., deuterium-labeled 7-DHC) at the beginning of the extraction process helps to correct for analyte loss during sample preparation and for matrix-induced signal variations. nih.gov

Solid-Supported Liquid Extraction (SLE) for Purification

Solid-Supported Liquid Extraction (SLE) is a modern alternative to traditional LLE that offers several advantages, including the elimination of emulsion formation, reduced solvent consumption, and ease of automation. biotage.comchromatographyonline.com The technique functions like LLE but uses a solid, inert support material, typically highly purified diatomaceous earth, to immobilize the aqueous sample. biotage.comchromatographyonline.com

The SLE Process:

Sample Loading: The aqueous or pre-treated biological sample is loaded onto the SLE cartridge or well plate. The sample spreads over the high-surface-area support material, forming a thin film. biotage.com

Analyte Partitioning: A water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), hexane) is then passed through the support material. biotage.com As the solvent percolates through, the non-polar analytes, like this compound, partition from the immobilized aqueous phase into the organic solvent.

Elution and Collection: The organic solvent containing the purified analyte is collected as it elutes from the cartridge, leaving behind polar, water-soluble interferences like salts and proteins on the support material. biotage.com

SLE is particularly effective for cleaning up complex samples and provides a cleaner extract compared to methods like protein precipitation, thereby improving the reliability and sensitivity of subsequent chromatographic analysis. biotage.com

Table 3: Generic Protocol for Solid-Supported Liquid Extraction (SLE)

| Step | Action | Purpose |

|---|---|---|

| 1. Sample Pre-treatment | Dilute the biological sample (e.g., plasma, urine) with an aqueous buffer. | Adjust pH to ensure the analyte is in a neutral, non-ionized form for optimal partitioning. |

| 2. Load | Apply the pre-treated sample to the SLE cartridge. | Disperse the aqueous sample onto the solid support material. |

| 3. Wait | Allow the sample to absorb for a set time (e.g., 5 minutes). | Ensure complete interaction between the sample and the support. |

| 4. Elute | Add a water-immiscible organic solvent to the cartridge. | Partition the target analyte from the aqueous phase into the organic solvent. |

| 5. Collect | Collect the organic eluate that passes through the cartridge. | Isolate the purified analyte, leaving interferences behind. |

| 6. Evaporate & Reconstitute | Dry down the collected eluate and reconstitute in a suitable solvent. | Concentrate the analyte and prepare it for instrumental analysis (e.g., LC-MS). |

This table outlines a generalized procedure for SLE. biotage.com

Research on 7 Dehydrocholesterol Acetate Derivatives and Analogues

Structure-Activity Relationship Studies of Modified Sterols